Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate
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Description
Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate (CMTO) is a cyclic ether derivative of 5-chloromethyl-2-oxotetrahydrofuran-3-carboxylic acid (CMTC). It is a colorless liquid with a boiling point of 115-116°C, a melting point of -93°C, and a density of 1.07 g/cm3. CMTO is a versatile reagent for a variety of chemical transformations, including the synthesis of carboxylic acids, lactones, and other functionalized compounds. CMTO is known to be a useful starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Research has highlighted the significant role of furan derivatives, obtained from plant biomass, in the creation of new generations of polymers and functional materials. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its further processed forms, demonstrate potential as renewable feedstocks for the chemical industry, aiming to replace non-renewable hydrocarbon sources. This shift could lead to more sustainable production methods for monomers, polymers, and various other chemicals used widely across industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Electrochemical Surface Finishing and Energy Storage
Advancements in electrochemical technologies using room-temperature ionic liquids (RTILs) for electroplating and energy storage demonstrate the utility of haloaluminate ionic liquids in industrial applications. This research indicates a growing interest in the use of RTILs for more efficient and environmentally friendly electrochemical processes, which could be relevant for the application and processing of compounds like Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Organic Synthesis and Fine Chemical Production
The use of biomass-derived chemicals in organic synthesis opens up pathways for producing fine chemicals, utilizing renewable resources. 5-Hydroxymethylfurfural (HMF), for example, is highlighted for its versatility in organic synthesis, serving as a building block for various fine chemicals. This approach aligns with the potential use of Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate in synthesizing complex molecules and materials, contributing to the development of sustainable and innovative chemical processes (Fan, Verrier, Queneau, & Popowycz, 2019).
Dehydration of Sugars to Furan Derivatives
The process of converting sugars to furan derivatives, such as 5-Hydroxymethylfurfural (5-HMF) and furfural, underlines the importance of selecting appropriate solvents and conditions for maximizing yields and product quality. This research is relevant for understanding the chemical transformations and industrial applications of furan derivatives, potentially including the synthesis and application of Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate (Esteban, Vorholt, & Leitner, 2020).
properties
IUPAC Name |
ethyl 5-(chloromethyl)-2-oxooxolane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-2-12-7(10)6-3-5(4-9)13-8(6)11/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJQRNPBNDMAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(OC1=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278428 |
Source
|
Record name | ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |
CAS RN |
5406-65-5 |
Source
|
Record name | NSC7289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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